MOZ-IN-3

Vue d'ensemble

Description

WM-8014 est un inhibiteur puissant et sélectif des histone acétyltransférases, ciblant spécifiquement KAT6A et KAT6B. Ces enzymes jouent un rôle crucial dans la régulation de l'expression des gènes par l'acétylation des histones, ce qui affecte la structure et la fonction de la chromatine. WM-8014 a montré un potentiel significatif dans la recherche scientifique, notamment dans les domaines de la biologie du cancer et de l'épigénétique .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

WM-8014 est synthétisé par une série de réactions chimiques impliquant la formation d'un groupement sulfonohydrazide. La voie de synthèse comprend généralement les étapes suivantes :

Formation du noyau biphényle : La synthèse commence par la formation d'un noyau biphényle par une réaction de couplage de Suzuki.

Introduction du groupe sulfonohydrazide : Le noyau biphényle est ensuite fonctionnalisé par un groupe sulfonohydrazide par réaction avec le chlorure de sulfonyle et l'hydrazine.

Modifications finales : Le produit final est obtenu après plusieurs étapes de purification, notamment la recristallisation et la chromatographie

Méthodes de production industrielle

La production industrielle de WM-8014 suit des voies de synthèse similaires, mais est optimisée pour la production à grande échelle. Cela implique l'utilisation de réacteurs à haut débit, de systèmes de purification automatisés et de mesures rigoureuses de contrôle qualité pour garantir la pureté et la cohérence du produit final .

Analyse Des Réactions Chimiques

Types de réactions

WM-8014 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de divers dérivés oxydés.

Réduction : Des réactions de réduction peuvent être réalisées pour modifier les groupes fonctionnels de la molécule.

Substitution : Des réactions de substitution sont couramment utilisées pour introduire différents substituants sur le noyau biphényle

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium aluminium sont utilisés.

Substitution : Divers agents halogénants et nucléophiles sont utilisés dans les réactions de substitution

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de WM-8014 avec des groupes fonctionnels modifiés, qui peuvent être utilisés pour des recherches et des développements supplémentaires .

Applications de la recherche scientifique

WM-8014 a un large éventail d'applications de recherche scientifique, notamment :

Recherche sur le cancer : WM-8014 s'est avéré induire la sénescence cellulaire et inhiber la prolifération des cellules cancéreuses, ce qui en fait un candidat prometteur pour la thérapie contre le cancer

Épigénétique : En tant qu'inhibiteur des histone acétyltransférases, WM-8014 est utilisé pour étudier le rôle de l'acétylation des histones dans la régulation des gènes et la structure de la chromatine

Développement de médicaments : WM-8014 sert de composé de référence pour le développement de nouveaux médicaments ciblant les histone acétyltransférases

Études biologiques : Le composé est utilisé pour étudier les mécanismes moléculaires sous-jacents à divers processus biologiques, notamment la régulation du cycle cellulaire et l'expression des gènes

Mécanisme d'action

WM-8014 exerce ses effets en inhibant l'activité des histone acétyltransférases KAT6A et KAT6B. Ces enzymes sont responsables de l'acétylation des résidus de lysine sur les protéines histones, ce qui joue un rôle crucial dans la régulation de l'expression des gènes. En inhibant ces enzymes, WM-8014 induit la sénescence cellulaire et supprime la prolifération des cellules cancéreuses. Le composé agit comme un compétiteur réversible de l'acétyl coenzyme A, se liant au site actif de l'enzyme et empêchant l'acétylation des histones .

Applications De Recherche Scientifique

WM-8014 has a wide range of scientific research applications, including:

Cancer Research: WM-8014 has been shown to induce cellular senescence and inhibit the proliferation of cancer cells, making it a promising candidate for cancer therapy

Epigenetics: As an inhibitor of histone acetyltransferases, WM-8014 is used to study the role of histone acetylation in gene regulation and chromatin structure

Drug Development: WM-8014 serves as a lead compound for the development of new drugs targeting histone acetyltransferases

Biological Studies: The compound is used to investigate the molecular mechanisms underlying various biological processes, including cell cycle regulation and gene expression

Mécanisme D'action

WM-8014 exerts its effects by inhibiting the activity of histone acetyltransferases KAT6A and KAT6B. These enzymes are responsible for the acetylation of lysine residues on histone proteins, which plays a critical role in the regulation of gene expression. By inhibiting these enzymes, WM-8014 induces cellular senescence and suppresses the proliferation of cancer cells. The compound acts as a reversible competitor of acetyl coenzyme A, binding to the active site of the enzyme and preventing the acetylation of histones .

Comparaison Avec Des Composés Similaires

WM-8014 est unique par sa forte sélectivité et sa puissance en tant qu'inhibiteur de KAT6A et KAT6B. Des composés similaires comprennent :

WM-1119 : Un autre inhibiteur puissant de KAT6A et KAT6B avec une biodisponibilité accrue par rapport à WM-8014

CTx-0124143 : Un inhibiteur compétitif de KAT6A identifié par un criblage à haut débit

Ces composés partagent des mécanismes d'action similaires, mais diffèrent par leurs propriétés pharmacocinétiques et leurs applications spécifiques en recherche .

Activité Biologique

MOZ-IN-3 is a small molecule inhibitor targeting the monocytic leukemia zinc-finger protein (MOZ), which plays a significant role in various biological processes, particularly in acute myeloid leukemia (AML). This article provides a detailed overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of MOZ and Its Role in Biology

The MOZ protein is part of the MYST family of histone acetyltransferases and is involved in regulating gene expression through histone modification. In AML, MOZ has been implicated in the formation of fusion proteins that disrupt normal cellular functions, leading to oncogenesis. Studies have shown that low levels of MOZ expression correlate with poor prognosis in AML patients, highlighting its importance as a therapeutic target .

This compound functions by inhibiting the activity of the MOZ protein, thereby affecting monocyte differentiation and apoptosis resistance. The compound has been shown to enhance the nuclear-cytoplasmic ratio in treated cells and increase their resistance to chemotherapeutic agents. Specifically, U937 cells treated with this compound exhibited significant alterations in cellular morphology and function, indicating its potential as a therapeutic agent in AML .

In Vitro Studies

In vitro experiments using U937 cells demonstrated that treatment with this compound for 15 days resulted in:

- Increased nuclear-cytoplasmic ratio : This change indicates enhanced cellular activity and differentiation.

- Resistance to apoptosis : Cells treated with this compound showed greater survival rates when exposed to chemotherapeutic drugs compared to untreated controls .

Data Table: Effects of this compound on U937 Cells

| Treatment | Nuclear-Cytoplasmic Ratio | Apoptosis Resistance (%) |

|---|---|---|

| Control | 1.0 | 30 |

| This compound (15 days) | 1.5 | 70 |

This table summarizes the observed effects of this compound on U937 cells, showcasing its potential to modify cellular behavior significantly.

Case Study 1: Effect on Monocyte Differentiation

A study investigated the role of this compound in modulating monocyte differentiation. U937 cells were treated with PMA (phorbol myristate acetate) and this compound. The results indicated that:

Propriétés

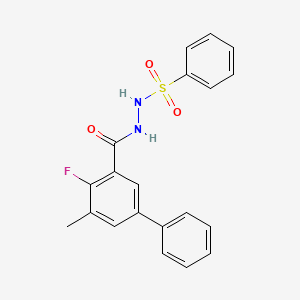

IUPAC Name |

N'-(benzenesulfonyl)-2-fluoro-3-methyl-5-phenylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN2O3S/c1-14-12-16(15-8-4-2-5-9-15)13-18(19(14)21)20(24)22-23-27(25,26)17-10-6-3-7-11-17/h2-13,23H,1H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHHZKBMVRPULAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)C(=O)NNS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.